molecular formula C25H34N4O2 B2613329 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922089-39-2

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2613329
CAS RN: 922089-39-2
M. Wt: 422.573
InChI Key: NFCJSLCLVFMXNH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as EMB-001, is a novel compound that has recently gained attention in scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

  • Serotonin Receptor Affinity and Linker Role Analysis :

    • A study by Łażewska et al. (2019) focused on synthesizing a series of triazines, including 4-methylpiperazin-1-yl, to evaluate their affinity for human serotonin 5-HT6 receptors. The research highlighted the importance of linkers, like ethoxy, between the triazine moiety and an aromatic substituent for receptor affinity.
  • Synthesis of Piperazine Series Amides :

    • Koroleva et al. (2011) conducted a study on the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. The research aimed to develop novel compounds, potentially including structures similar to 4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, for various scientific applications. Their work is detailed in Russian Journal of Organic Chemistry.
  • Development of Serotonin Receptor Ligands :

    • Zhuang et al. (1998) explored the synthesis of arylpiperazine benzamido derivatives, including compounds structurally related to the queried compound, as potential ligands for 5-HT1A receptors. This study, published in the Journal of Medicinal Chemistry, aimed to improve in vivo stability and develop new derivatives for receptor imaging.
  • Anticancer Research :

    • A study by 郭瓊文 (2006) focused on synthesizing derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), including compounds structurally akin to the queried compound, to evaluate their potential as anticancer agents. The research explored the differentiation and proliferation effects of these compounds on various cancer cells. More details can be found in their publication.
  • Discovery of Selective Inhibitors for ADAMTS-4 :

    • Ding et al. (2015) identified novel ADAMTS-4 inhibitors using DNA-encoded Library Technology (ELT), including molecules structurally related to the queried compound. The study highlighted a compound with significant inhibitory effects on ADAMTS-4, a therapeutic target for osteoarthritis. Details can be found in their paper published in ACS Medicinal Chemistry Letters.
  • Dopamine Receptor Binding Study :

    • Perrone et al. (1998) synthesized a series of compounds including 4-methylpiperazin-1-yl to investigate their binding at human dopamine D4 and D2 receptor subtypes. The study found high affinity for dopamine D4 receptors, as detailed in the Journal of Medicinal Chemistry.

properties

IUPAC Name

4-ethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-4-31-22-8-5-19(6-9-22)25(30)26-18-24(29-15-13-27(2)14-16-29)20-7-10-23-21(17-20)11-12-28(23)3/h5-10,17,24H,4,11-16,18H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJSLCLVFMXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

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